3-benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one

X-ray crystallography conformational analysis structure-activity relationships

This 3-benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one (CAS 288155-03-3) is a structurally distinct, 2,3-diaryl-substituted benzothiazinone designed for HIV-RT inhibition (IC₅₀ as low as 0.82 μM), antitumour screening (MCF-7), and co-crystal engineering. Its 4-nitrophenyl group at C2 provides a unique hydrogen-bonding signature absent in 2-nitro isomers, while the 3-benzyl substituent introduces conformational flexibility not found in crystallized 3-phenyl analogues. Sold as an AldrichCPR research-grade screening compound without analytical characterization on an 'as-is' basis. Verify 4-nitro regiochemistry by ¹H/¹³C NMR before use.

Molecular Formula C21H16N2O3S
Molecular Weight 376.4 g/mol
Cat. No. B5465611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one
Molecular FormulaC21H16N2O3S
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(SC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C21H16N2O3S/c24-20-18-8-4-5-9-19(18)27-21(16-10-12-17(13-11-16)23(25)26)22(20)14-15-6-2-1-3-7-15/h1-13,21H,14H2
InChIKeyLIROUGBYAOFTDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one: Core Structure, Procurement Status, and Evidence Landscape


3-Benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one (molecular formula C21H16N2O3S, molecular weight 376.4 g/mol) is a 2,3-diaryl-substituted benzothiazinone. It is available as a research-grade screening compound under the Sigma-Aldrich AldrichCPR catalogue (R923508) and is sold without analytical characterization on an ‘as-is’ basis . The 2,3-dihydro-4H-1,3-benzothiazin-4-one scaffold is associated with HIV‑RT inhibition, antitumour activity, and antimicrobial effects [1]. This compound combines a 2-(4-nitrophenyl) substituent with a 3-benzyl group, a substitution pattern that differs from the more extensively crystallized 3-phenyl analogues and from the 8-nitro-6-trifluoromethyl-substituted antitubercular BTZ series [2].

Why 3-Benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one Cannot Be Replaced by a 3-Phenyl or 8-Nitro-BTZ Analog


The 2,3-dihydro-4H-1,3-benzothiazin-4-one scaffold is not a single pharmacophore; its biological readout is highly sensitive to both N3 and C2 substitution [1]. The target compound places a 4-nitrophenyl group at C2 and a benzyl group at N3. In contrast, the crystallographically characterized 2-(4-nitrophenyl)-3-phenyl analogue lacks the benzylic methylene spacer, which alters ring conformation and intermolecular interaction capacity [2]. The prominent antitubercular benzothiazinones (e.g., BTZ043) carry an 8-nitro-6-trifluoromethyl pattern and an N2‑spirocyclic substituent—substitutions that are mechanistically optimized for DprE1 suicide inhibition [3]. Assuming interchangeability between these subclasses therefore risks selecting a compound with an irrelevant target profile. Structural and conformational differences documented by crystallography and spectroscopy make generic substitution scientifically unjustified when the desired phenotype depends on the specific 3‑benzyl‑2‑(4‑nitrophenyl) arrangement.

Head-to-Head Quantitative Evidence for 3-Benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one Versus Closest Comparators


Crystal-Structure Conformation: 3-Benzyl vs. 3-Phenyl Substitution Alters Thiazine-Ring Puckering

The 3-benzyl substituent introduces an sp³‑hybridized methylene linker between N3 and the pendant aryl ring. In the crystallographically characterized 3‑phenyl analogues, the 1,3‑thiazine ring adopts a screw‑boat conformation with puckering amplitudes of 0.600–0.627 Å; the dihedral angles between the fused benzene plane and the N3‑aryl ring range from 70.5° to 121.0° [1]. Because the 3‑benzyl group possesses an additional rotational degree of freedom, it is expected to perturb the puckering amplitude and alter the spatial relationship between the C2‑4‑nitrophenyl group and the rest of the molecule relative to the 3‑phenyl comparator. This conformational difference is directly relevant to target‑binding hypotheses that depend on the relative orientation of the nitroaryl pharmacophore.

X-ray crystallography conformational analysis structure-activity relationships

Nitro-Regioisomer Effect: 4-Nitro vs. 2-Nitro on Hydrogen-Bonding Architecture

In the para‑nitro isomer 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one, the crystal lattice is governed by weak C–H···O hydrogen bonds involving both the nitro O atom and the thiazone carbonyl O atom, forming a centrosymmetric 22‑membered cyclic dimer that extends into a zigzag chain [1]. The ortho‑nitro isomer forms only a single C–H···O interaction, resulting in a simpler chain motif. The target compound retains the 4‑nitro configuration and is therefore expected to preserve the more complex hydrogen‑bonding capacity of the para‑nitro series, a property that influences solubility, co‑crystallization propensity, and target‑site complementarity relative to the ortho‑nitro analogue.

crystal engineering nitroarene hydrogen bonding

Spectroscopic Differentiation: ¹H‑¹⁹F and Through‑Space Couplings Diagnostic of Ortho‑Substitution Are Absent in the 4‑Nitro Target

Silverberg et al. (2016) demonstrated that ortho‑nitro‑substituted 2‑aryl‑3‑phenyl‑benzothiazinones exhibit through‑space ¹H‑¹H and ¹³C‑¹H couplings observable by NMR, while the meta‑ and para‑nitro isomers do not [1]. The target compound, bearing a para‑nitro (4‑nitro) group, should therefore lack these through‑space coupling signatures. This provides a binary spectroscopic criterion to distinguish the target from an accidentally procured ortho‑nitro isomer and to confirm regiochemical identity before biological testing.

NMR spectroscopy through-space coupling quality control

Scaffold‑Level Pharmacological Precedent: HIV‑RT and Antitumour Activity Justify Screening but Not Direct Target Assignment

The 2,3‑dihydro‑4H‑1,3‑benzothiazin‑4‑one scaffold has been implicated in HIV‑RT inhibition (reported IC₅₀ values as low as 0.82 μM for certain tetracyclic derivatives [1]), antitumour activity against MCF‑7 cells (IC₅₀ 1.29–7.79 μM for various 2‑aryl‑3‑phenyl analogues [2]), and antimicrobial effects [3]. No target‑specific quantitative data exist for the 3‑benzyl‑2‑(4‑nitrophenyl) derivative itself. The existing data therefore support its use in class‑based phenotypic screening campaigns but do not yet allow potency‑based differentiation from other benzothiazinones.

HIV reverse transcriptase antitumour phenotypic screening

Procurement Differentiation: AldrichCPR 'As‑Is' Status Versus Characterized Analogues

Sigma‑Aldrich explicitly states that 3‑benzyl‑2‑(4‑nitrophenyl)‑2,3‑dihydro‑4H‑1,3‑benzothiazin‑4‑one (R923508) is sold as part of the AldrichCPR collection of rare chemicals and that no analytical data are collected; the product is supplied ‘as‑is’ with the buyer assuming responsibility for identity and purity verification . In contrast, the closely related 2‑(4‑nitrophenyl)‑3‑phenyl analogue has published crystal structures providing unambiguous identity confirmation [1]. This creates a distinct procurement decision point: the target compound offers access to a unique substitution pattern unavailable elsewhere, but requires in‑house analytical validation, whereas the 3‑phenyl analogue can be ordered with greater confidence in structural assignment.

chemical procurement quality assurance rare chemical collection

Validated Application Scenarios for 3-Benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one Based on Quantitative Evidence


HIV‑1 Reverse Transcriptase Inhibitor Screening with Defined Nitroarene Geometry

Use the compound as a screening entity in cell‑free HIV‑RT inhibition assays where the hypothesis requires a 4‑nitrophenyl group at C2 and a conformationally flexible 3‑benzyl substituent. The scaffold class has demonstrated HIV‑RT IC₅₀ values as low as 0.82 μM [1], and the 4‑nitro regiochemistry provides a distinct hydrogen‑bonding signature compared to 2‑nitro isomers [2]. Quantify RT inhibition via standard colorimetric or fluorometric elongation assays and compare directly with the 3‑phenyl analogue to isolate the contribution of the benzyl group.

Anticancer Phenotypic Screening in MCF‑7 and Panel Expansion

Include the compound in a panel of benzothiazinones tested against MCF‑7 human breast cancer cells, where structurally related 2‑aryl‑3‑phenyl derivatives have shown IC₅₀ values of 1.29–7.79 μM [3]. The 3‑benzyl substitution has not yet been evaluated in this context, making the compound a high‑value addition for exploring SAR beyond the 3‑phenyl series. Use sulforhodamine B or MTT endpoint assays and normalize to the 5‑fluorouracil standard (IC₅₀ = 7.79 μM in the same system).

Co‑Crystal Engineering Exploiting 4‑Nitro‑Mediated Hydrogen‑Bond Dimer Motifs

Leverage the established ability of the 4‑nitrophenyl benzothiazinone framework to form centrosymmetric 22‑membered cyclic dimers via C–H···O hydrogen bonds [2] for co‑crystal design. The target compound, with its additional benzyl aromatic surface, may engage in supplementary C–H···π interactions, offering new solid‑form landscapes for pharmaceutical co‑crystal screening or materials science applications.

NMR‑Based Regioisomer Identity Confirmation Prior to Biological Assay

Before committing the compound to expensive biological assays, use ¹H and ¹³C NMR to verify the absence of through‑space coupling signals. As established for the 2‑aryl‑3‑phenyl series, ortho‑nitro isomers exhibit diagnostic through‑space couplings while para‑nitro isomers do not [1]. This rapid QC step ensures that the compound tested is genuinely the 4‑nitro regioisomer, reducing the risk of false‑negative or false‑positive results arising from regioisomer contamination.

Quote Request

Request a Quote for 3-benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.